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molecular formula C17H12ClNO3 B8298065 3-Chloro4-(quinolin-2-ylmethoxy)-benzoic acid

3-Chloro4-(quinolin-2-ylmethoxy)-benzoic acid

Cat. No. B8298065
M. Wt: 313.7 g/mol
InChI Key: ZLCQOJDKYAWGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429665B2

Procedure details

Following the procedure for the preparation of 4-(Quinolin-2-ylmethoxy)-benzoic acid but substituting 3-Chloro-4-(quinolin-2-ylmethoxy)-benzoic acid methyl ester provided the title compound. (M+H m/z=314.0).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1COC1C=CC(C(O)=O)=CC=1.C[O:23][C:24](=[O:44])[C:25]1[CH:30]=[CH:29][C:28]([O:31][CH2:32][C:33]2[CH:42]=[CH:41][C:40]3[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=3)[N:34]=2)=[C:27]([Cl:43])[CH:26]=1>>[Cl:43][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][C:28]=1[O:31][CH2:32][C:33]1[CH:42]=[CH:41][C:40]2[C:35](=[CH:36][CH:37]=[CH:38][CH:39]=2)[N:34]=1)[C:24]([OH:44])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCC1=NC2=CC=CC=C2C=C1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCC1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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